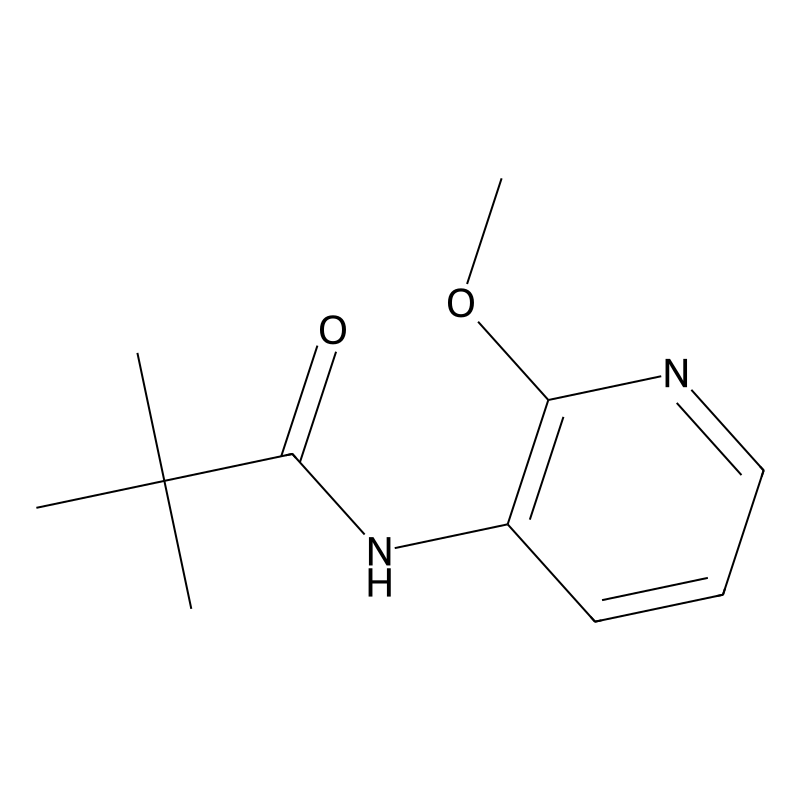

N-(2-Methoxypyridin-3-yl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Methoxypyridin-3-yl)pivalamide is an organic compound with the molecular formula and a molecular weight of 208.26 g/mol. It features a pivalamide group attached to a methoxypyridine moiety, specifically at the 3-position of the pyridine ring. This compound is notable for its structural characteristics, which contribute to its biological activity and potential applications in medicinal chemistry and research.

- Substitution Reactions: The methoxy group can be substituted under nucleophilic conditions, allowing for the introduction of different functional groups.

- Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.

- Oxidation: The methoxy group may undergo oxidation to form an aldehyde or carboxylic acid, depending on the reagents used.

- Reduction: The pivalamide moiety can be reduced to yield primary amines or alcohols under appropriate conditions.

These reactions are facilitated by reagents such as organometallic compounds, strong acids or bases, and oxidizing or reducing agents.

N-(2-Methoxypyridin-3-yl)pivalamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially influencing pathways related to neurodegenerative diseases. Research indicates that compounds with similar structures may act as sigma receptor ligands, which are implicated in neuroprotective effects and modulation of neurotransmitter systems .

The synthesis of N-(2-Methoxypyridin-3-yl)pivalamide can be achieved through several methods:

- Direct Amide Formation: The reaction of 2-methoxypyridine-3-carboxylic acid with pivaloyl chloride in the presence of a base such as triethylamine can yield N-(2-Methoxypyridin-3-yl)pivalamide.

- Coupling Reactions: Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond between the carboxylic acid derivative and pivalamine.

- Multistep Synthesis: Starting from commercially available 2-methoxypyridine, one could perform alkylation followed by acylation to obtain the desired compound.

These methods allow for efficient synthesis while maintaining high purity levels suitable for research applications.

N-(2-Methoxypyridin-3-yl)pivalamide has several applications:

- Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting neurological disorders.

- Proteomics Research: The compound is used in studies examining protein interactions and functions due to its ability to bind specific targets.

- Material Science: It may also find applications in developing novel materials owing to its unique chemical properties .

Studies on N-(2-Methoxypyridin-3-yl)pivalamide have highlighted its potential interactions with sigma receptors, which are involved in various cellular processes including cell survival and apoptosis. Research indicates that compounds with similar structures can modulate sigma receptor activity, suggesting that N-(2-Methoxypyridin-3-yl)pivalamide may also exhibit similar properties . Further investigation into its binding affinity and selectivity for these receptors could provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(2-Methoxypyridin-3-yl)pivalamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-Methoxypyridin-4-yl)pivalamide | Similar pivalamide derivative | Different position of methoxy group |

| N-(3-Methoxypyridin-4-yl)pivalamide | Similar pivalamide derivative | Different position of methoxy group |

| 4-Methyl-N-(pyridin-3-yl)pivalamide | Pivalamide derivative | Lacks methoxy group; methyl substitution present |

| N-(2-Hydroxypyridin-3-yl)pivalamide | Hydroxy-substituted variant | Hydroxyl group instead of methoxy |

The uniqueness of N-(2-Methoxypyridin-3-yl)pivalamide lies in its specific positioning of the methoxy group on the pyridine ring, influencing its biological activity and potential applications compared to its analogs.